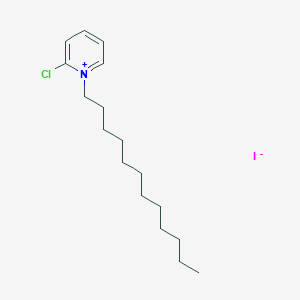
2-Chloro-1-dodecylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-dodecylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridinium core. It is known for its surfactant properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-dodecylpyridin-1-ium iodide typically involves the quaternization of 2-chloropyridine with dodecyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
2-Chloropyridine+Dodecyl iodide→2-Chloro-1-dodecylpyridin-1-ium iodide
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-dodecylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride ion can be replaced by other nucleophiles.
Oxidation and reduction: The pyridinium ring can participate in redox reactions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as thiol derivatives.
Oxidation: Oxidized pyridinium derivatives.
Reduction: Reduced pyridine derivatives.
Applications De Recherche Scientifique
2-Chloro-1-dodecylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-dodecylpyridin-1-ium iodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-methylpyridinium iodide
- 2-Chloro-1-ethylpyridinium iodide
- 2-Chloro-1-butylpyridinium iodide
Uniqueness
2-Chloro-1-dodecylpyridin-1-ium iodide is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surface activity, such as detergents and antimicrobial agents.
Propriétés
Numéro CAS |
114309-58-9 |
|---|---|
Formule moléculaire |
C17H29ClIN |
Poids moléculaire |
409.8 g/mol |
Nom IUPAC |
2-chloro-1-dodecylpyridin-1-ium;iodide |
InChI |
InChI=1S/C17H29ClN.HI/c1-2-3-4-5-6-7-8-9-10-12-15-19-16-13-11-14-17(19)18;/h11,13-14,16H,2-10,12,15H2,1H3;1H/q+1;/p-1 |
Clé InChI |
WAMCKCZLKMWEHV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+]1=CC=CC=C1Cl.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)
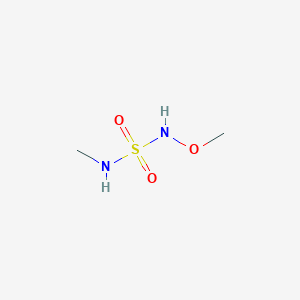
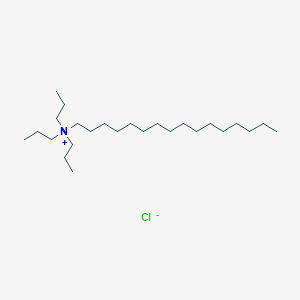
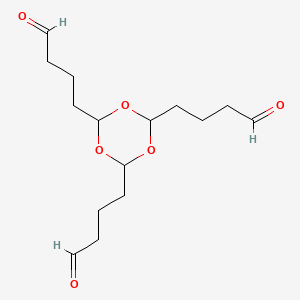

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
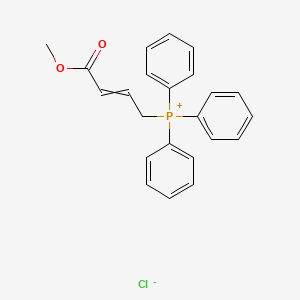

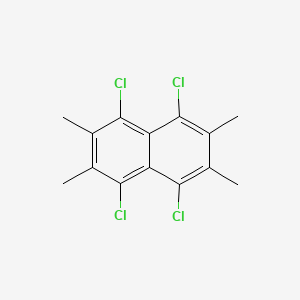
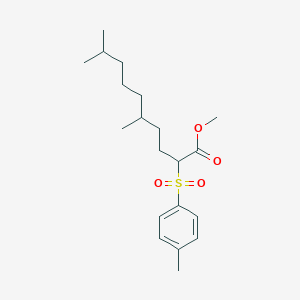
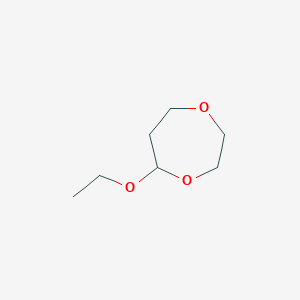
![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
